4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Description
The compound 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine features a pyrimidine core substituted at positions 2, 4, and 5. Key structural elements include:
- A 2-methyl group on the pyrimidine ring.
- A 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazinyl moiety at position 4, introducing a heterocyclic oxazole ring linked via a methylene group to a piperazine.
- A 6-(1H-pyrazol-1-yl) substituent at position 6, incorporating a pyrazole ring.
Structural refinement of such compounds may involve crystallographic tools like SHELX for precise analysis .
Properties
IUPAC Name |
3,5-dimethyl-4-[[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O/c1-13-16(14(2)26-22-13)12-23-7-9-24(10-8-23)17-11-18(21-15(3)20-17)25-6-4-5-19-25/h4-6,11H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZQIFPCLVSUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between the target compound and analogs from the provided evidence:
Key Observations:
- Oxazole vs.
- Piperazine Linkage: The piperazine-oxazole substituent in the target compound contrasts with ’s piperazine-thienopyrimidine, suggesting divergent binding interactions in target proteins.
- Pyrazole vs. Hydrazine/Coumarin: The pyrazole at position 6 offers a rigid, planar heterocycle, differing from hydrazine () or coumarin (), which introduce hydrogen-bonding or aromatic stacking properties .
Hypothetical Physicochemical and Pharmacokinetic Properties
While direct data are unavailable, inferences can be drawn from structural analogs:
- Solubility: The oxazole and pyrazole groups may reduce solubility compared to morpholine-containing compounds () but improve it relative to coumarin derivatives () .
- Metabolic Stability: The dimethyloxazole moiety could resist oxidative metabolism better than thiophene or morpholine .
- Target Selectivity: The piperazine-oxazole linker may confer selectivity for kinases or receptors with hydrophobic binding pockets, contrasting with ’s indazole-thienopyrimidine targeting deeper active sites .
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